![molecular formula C17H16N8 B2856513 N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286706-98-6](/img/structure/B2856513.png)
N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a useful research compound. Its molecular formula is C17H16N8 and its molecular weight is 332.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is currently under investigation. It has been suggested that it may have anti-gastric cancer effects .
Mode of Action
It is believed to interact with its targets in a way that inhibits the proliferation of gastric cancer cells .
Biochemical Pathways
It is known that the compound is involved in the inhibition of gastric cancer cell proliferation . The downstream effects of this inhibition are currently being studied.
Result of Action
The result of the compound’s action is believed to be the inhibition of gastric cancer cell proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.
生物活性
N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structure, which incorporates both triazole and pyrimidine moieties, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The compound is believed to function as a JAK inhibitor , which plays a significant role in modulating signaling pathways involved in immune responses and cell proliferation. By inhibiting Janus kinases (JAKs), this compound may affect the activity of cytokines and growth factors that are crucial for various cellular processes .
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that modifications to the triazole and pyrimidine rings can enhance potency against specific cancer types, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Inhibition of Kinases
In particular, the triazolopyrimidine scaffold has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For example, related compounds have been shown to bind effectively to the ATP-binding sites of CDK-2 and CDK-5, leading to significant reductions in kinase activity. The SAR studies indicate that substituents on the triazole ring can greatly influence the binding affinity and selectivity for these kinases .
Case Studies
- Inhibition of CDKs : A focused screening of over 3,000 compounds led to the identification of triazolopyrimidine derivatives with low micromolar IC50 values against CDK-2. These findings suggest that structural modifications can enhance selectivity and potency against specific kinases .
- Antiviral Activity : Certain derivatives have also been evaluated for their antiviral properties. For instance, modifications of the triazolopyrimidine scaffold were found to improve activity against viral targets by disrupting essential protein-protein interactions involved in viral replication .
Data Table: Biological Activity Summary
特性
IUPAC Name |
7-N-(4-methylphenyl)-5-N-(pyridin-3-ylmethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-11-4-6-13(7-5-11)20-15-14-16(24-25-23-14)22-17(21-15)19-10-12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H3,19,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUTQZQGGLRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。